molecular formula C19H16ClNO3 B3379990 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one CAS No. 1803583-83-6

1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one

Cat. No.: B3379990
CAS No.: 1803583-83-6
M. Wt: 341.8 g/mol
InChI Key: ZRTMXAYRUPYHPP-UHFFFAOYSA-N
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Description

1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloroquinoline moiety attached to a methoxyphenyl ring, making it a subject of interest for its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Quinoline derivatives, which are structurally similar, have been known to inhibit mammalian topoisomerase ii , a crucial enzyme involved in DNA replication and transcription.

Mode of Action

Quinoline derivatives are known to interact with their targets, such as topoisomerase ii, leading to inhibition of the enzyme’s activity . This interaction can result in the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of cells.

Pharmacokinetics

Quinoline derivatives have been used to impart desired pharmacological and pharmacokinetic properties to quinolone antibiotics , suggesting that they may have favorable bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a regioselective O-alkylation reaction[_{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-[(2-chloroquinolin-3-yl ...](https://link.springer.com/article/10.1007/s11164-011-0447-z). One common method involves reacting 2-chloroquinoline-3-carbaldehyde with 1-(3-methoxyphenyl)ethan-1-one in the presence of a suitable catalyst, such as silver nanoparticles, under reflux conditions in a solvent like DMSO[{{{CITATION{{{1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl .... This reaction forms the desired product with high selectivity and yield[{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The chloroquinoline moiety can be reduced to form a corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the chloroquinoline position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-hydroxyphenyl}ethan-1-one.

  • Reduction: Formation of 1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-amine.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.

  • Medicine: It has shown potential as an anticancer agent due to its ability to inhibit topoisomerase II, an enzyme involved in DNA replication[_{{{CITATION{{{_1{Regioselective O-alkylation: synthesis of 1-{2-(2-chloroquinolin-3-yl ....

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and catalysts.

Comparison with Similar Compounds

  • Chloroquine

  • Hydroxychloroquine

  • Quinine

  • Mefloquine

  • Primaquine

Properties

IUPAC Name

1-[4-[(2-chloroquinolin-3-yl)methoxy]-3-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-12(22)13-7-8-17(18(10-13)23-2)24-11-15-9-14-5-3-4-6-16(14)21-19(15)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTMXAYRUPYHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC3=CC=CC=C3N=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166757
Record name Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-83-6
Record name Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-[(2-chloro-3-quinolinyl)methoxy]-3-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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